molecular formula C13H18NO2+ B12587858 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium CAS No. 646520-26-5

8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium

Cat. No.: B12587858
CAS No.: 646520-26-5
M. Wt: 220.29 g/mol
InChI Key: AIRLAGDGYBMQRX-UHFFFAOYSA-O
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Description

8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium is a chemical compound with a complex structure that includes a benzazepine core

Preparation Methods

The synthesis of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Hydroxy and Oxo Groups: These functional groups can be introduced through selective oxidation and hydroxylation reactions.

    Propylation: The propyl group can be added via alkylation reactions using propyl halides under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium can undergo various chemical reactions, including:

    Oxidation: This compound can be further oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

    Substitution: Nucleophilic substitution reactions can be employed to replace certain functional groups with others, such as halides or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential therapeutic effects, including its role as a receptor agonist or antagonist.

    Pharmacology: Research focuses on its interaction with various biological targets, such as enzymes or receptors, to understand its pharmacokinetics and pharmacodynamics.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar compounds to 8-Hydroxy-7-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium include other benzazepine derivatives. These compounds share a similar core structure but differ in their functional groups and side chains. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

  • 7-Hydroxy-8-oxo-1-propyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
  • 8-Hydroxy-7-oxo-1-methyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium
  • 8-Hydroxy-7-oxo-1-ethyl-3,4,5,7-tetrahydro-2H-1-benzazepin-1-ium

Properties

CAS No.

646520-26-5

Molecular Formula

C13H18NO2+

Molecular Weight

220.29 g/mol

IUPAC Name

8-hydroxy-1-propyl-2,3,4,5-tetrahydro-1-benzazepin-1-ium-7-one

InChI

InChI=1S/C13H17NO2/c1-2-6-14-7-4-3-5-10-8-12(15)13(16)9-11(10)14/h8-9H,2-7H2,1H3/p+1

InChI Key

AIRLAGDGYBMQRX-UHFFFAOYSA-O

Canonical SMILES

CCC[N+]1=C2C=C(C(=O)C=C2CCCC1)O

Origin of Product

United States

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